4-(Trimethylsilyl)pyridine
Overview
Description
4-(Trimethylsilyl)pyridine is an organosilicon compound characterized by a pyridine ring substituted with a trimethylsilyl group at the fourth position. This compound is notable for its utility in organic synthesis, particularly as a silylating agent and a base in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Trimethylsilyl)pyridine can be synthesized through several methods. One common approach involves the reaction of pyridine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 4-(Trimethylsilyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Silylation Reactions: It acts as a silylating agent, transferring the trimethylsilyl group to other molecules, particularly alcohols and amines.
Common Reagents and Conditions:
Trimethylsilyl Chloride: Used in the initial synthesis of this compound.
Bases: Triethylamine or pyridine are commonly used to facilitate the reaction.
Major Products:
Silylated Alcohols and Amines: These are the primary products when this compound is used as a silylating agent.
Scientific Research Applications
4-(Trimethylsilyl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 4-(Trimethylsilyl)pyridine exerts its effects involves the transfer of the trimethylsilyl group to target molecules. This process typically occurs through nucleophilic substitution, where the trimethylsilyl group replaces a hydrogen atom or another functional group on the target molecule . The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
Trimethylsilyl Chloride: Another silylating agent used in similar applications.
Trimethylsilyl Ethynyl Compounds: These compounds also feature the trimethylsilyl group and are used in organic synthesis.
Uniqueness: 4-(Trimethylsilyl)pyridine is unique due to its combination of a pyridine ring and a trimethylsilyl group, which imparts distinct reactivity and stability. This makes it particularly useful in reactions where both basicity and silylation are required .
Properties
IUPAC Name |
trimethyl(pyridin-4-yl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NSi/c1-10(2,3)8-4-6-9-7-5-8/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUVWRKNVLSJJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10171376 | |
Record name | Pyridine, 4-(trimethylsilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10171376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18301-46-7 | |
Record name | Pyridine, 4-(trimethylsilyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018301467 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 4-(trimethylsilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10171376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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